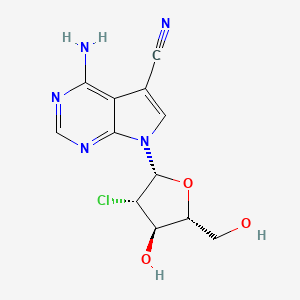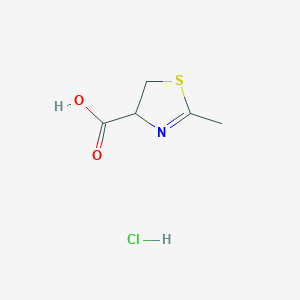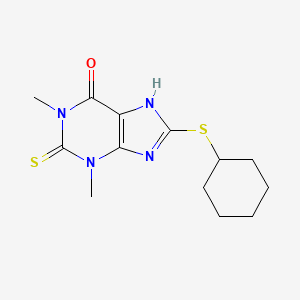
Theophylline, 8-cyclohexylthio-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-cyclohexylthio-2-thio- is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the cyclohexylthio and thio groups to the theophylline structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-cyclohexylthio-2-thio- typically involves the introduction of the cyclohexylthio and thio groups to the theophylline core. One common method is the nucleophilic substitution reaction where theophylline is reacted with cyclohexylthiol and a suitable thio reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with the presence of a base like sodium hydride to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of Theophylline, 8-cyclohexylthio-2-thio- may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-cyclohexylthio-2-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyclohexylthio or thio groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Theophylline, 8-cyclohexylthio-2-thio- has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions of xanthine derivatives with biological targets such as enzymes and receptors.
Medicine: Research into the pharmacological properties of Theophylline, 8-cyclohexylthio-2-thio- may reveal potential therapeutic applications, particularly in respiratory diseases and other conditions where xanthine derivatives are effective.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Theophylline, 8-cyclohexylthio-2-thio- exerts its effects through several mechanisms:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound can block adenosine receptors, preventing adenosine-mediated bronchoconstriction and other effects.
Histone Deacetylase Activation: It may also activate histone deacetylases, which can influence gene expression and have anti-inflammatory effects.
Comparison with Similar Compounds
Theophylline: A well-known bronchodilator with similar pharmacological properties but lacking the cyclohexylthio and thio groups.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Theobromine: A xanthine derivative found in chocolate, with mild stimulant and diuretic effects.
Uniqueness: Theophylline, 8-cyclohexylthio-2-thio- is unique due to the presence of the cyclohexylthio and thio groups, which impart distinct chemical and biological properties. These modifications can enhance its interactions with biological targets and potentially improve its therapeutic profile compared to other xanthine derivatives.
Properties
CAS No. |
6466-13-3 |
|---|---|
Molecular Formula |
C13H18N4OS2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
8-cyclohexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H18N4OS2/c1-16-10-9(11(18)17(2)13(16)19)14-12(15-10)20-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
FNSPVSWZNXLSCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


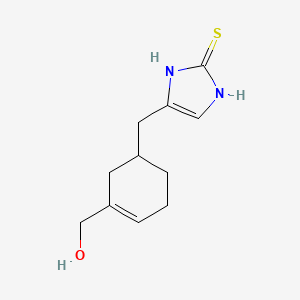
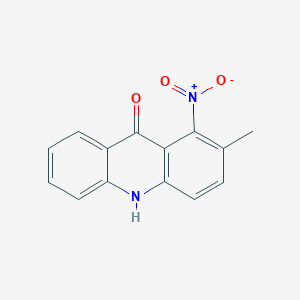
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
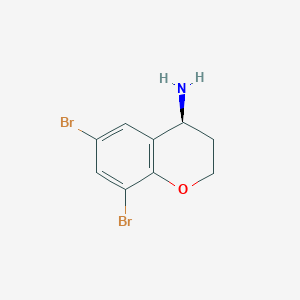
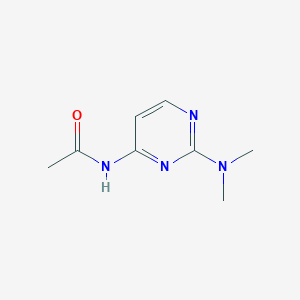

![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
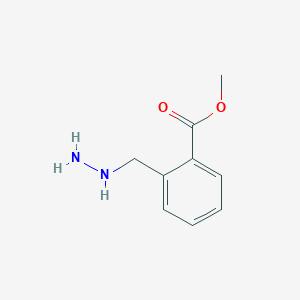
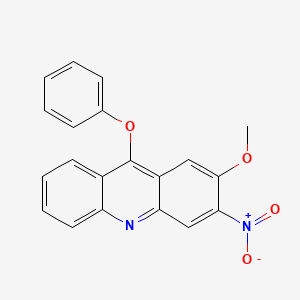
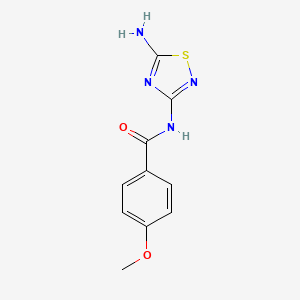
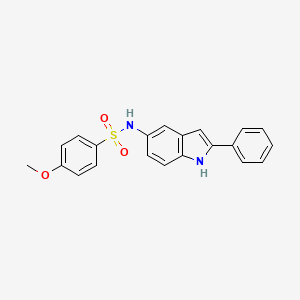
![2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one](/img/structure/B15216717.png)
